Home > Products > Screening Compounds P98915 > Pseudobufarenogin
Pseudobufarenogin - 17008-69-4

Pseudobufarenogin

Catalog Number: EVT-253800
CAS Number: 17008-69-4
Molecular Formula: C24H32O6
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseudobufarenogin is a natural compound extracted from toad species with unknown details.
Source and Classification

Pseudobufarenogin is extracted from the skin secretions of toads, which have been utilized in traditional medicine for their various bioactive compounds. The classification of Pseudobufarenogin falls under the broader category of bufadienolides, which are characterized by their steroidal structure and presence of a lactone ring. The chemical structure contributes to its biological activity, particularly its interaction with cellular membranes and proteins .

Synthesis Analysis

The synthesis of Pseudobufarenogin can be approached through various methods, including:

Natural Extraction

  • Source: The primary method involves extraction from the skin secretions of Bufo species.
  • Process: This typically requires solvent extraction techniques, where the secretions are collected and then subjected to purification processes such as chromatography to isolate Pseudobufarenogin.

Synthetic Approaches

Recent advances have explored synthetic routes to produce Pseudobufarenogin in the laboratory. While specific synthetic methods for Pseudobufarenogin are less documented, similar bufadienolides can be synthesized using:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptide chains that may incorporate bufadienolide structures.
  • Chemical Modifications: Following initial synthesis, further chemical modifications can be performed to achieve desired functional groups or stereochemistry .
Molecular Structure Analysis

The molecular structure of Pseudobufarenogin features a steroid backbone typical of bufadienolides. Key characteristics include:

  • Lactone Ring: A crucial feature that influences its biological activity.
  • Hydroxyl Groups: These functional groups contribute to its solubility and reactivity.
  • Molecular Formula: The compound has a molecular formula of C23H34O5, reflecting its complex structure.

Structural Data

  • Molecular Weight: Approximately 402.51 g/mol.
  • 3D Structure: Computational modeling techniques can be employed to visualize the three-dimensional conformation, which is essential for understanding its interaction with biological targets .
Chemical Reactions Analysis

Pseudobufarenogin can undergo several chemical reactions:

Types of Reactions

  1. Hydrolysis: The lactone ring may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
  2. Oxidation: Hydroxyl groups can be oxidized to carbonyls or ketones, altering biological activity.
  3. Reduction: Certain functional groups within the molecule can be reduced using agents like lithium aluminum hydride.

Reaction Conditions

  • Reagents: Common reagents include acids (for hydrolysis), oxidizing agents (like potassium permanganate), and reducing agents (such as lithium aluminum hydride) depending on the desired transformation .
Mechanism of Action

Pseudobufarenogin exhibits its biological effects primarily through interactions with cellular membranes and proteins. Its mechanism of action involves:

  • Inhibition of Ion Channels: Similar compounds have been shown to affect sodium and potassium channels, influencing cardiac contractility.
  • Modulation of Protein Synthesis: By interfering with ribosomal function, Pseudobufarenogin may inhibit protein synthesis, which is critical in cancer therapy.

Relevant Data

Studies indicate that bufadienolides like Pseudobufarenogin can induce apoptosis in certain cancer cell lines by activating specific signaling pathways related to cell death .

Physical and Chemical Properties Analysis

Pseudobufarenogin exhibits several notable physical and chemical properties:

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize its purity and confirm its structure .

Applications

Pseudobufarenogin has promising applications in various scientific fields:

  1. Pharmacology: Due to its biological activity, it is being investigated for potential use as an anticancer agent.
  2. Traditional Medicine: Its historical use in folk medicine highlights its potential therapeutic benefits.
  3. Biochemical Research: As a model compound for studying bufadienolide interactions with biological membranes and proteins.

Future Directions

Research continues into optimizing extraction methods and synthesizing derivatives with enhanced efficacy and reduced toxicity for therapeutic applications .

Biosynthetic Pathways and Natural Occurrence of Pseudobufarenogin

Biosynthetic Origins in Bufonidae Species: Parotoid Gland Secretion Dynamics

Pseudobufarenogin (ψ-Bufarenogin; C₂₄H₃₂O₆; MW 416.51) is a steroidal bufadienolide exclusively biosynthesized in the parotoid glands of true toads (Family Bufonidae) [1] [9]. These specialized integumentary structures function as biochemical factories where cholesterol undergoes stepwise enzymatic transformations. Key reactions include:

  • Hydroxylation at C-14 and C-5β positions, catalyzed by cytochrome P450 enzymes
  • Lactonization to form the characteristic six-membered α-pyrone ring at C-17β
  • Epimerization at C-3 to establish the 3β-hydroxy configuration unique to pseudobufarenogin [1] [3]

Parotoid gland dynamics exhibit temporal and environmental modulation. Secretion composition varies seasonally, peaking during breeding periods when predator encounters increase. Glandular output is further influenced by microhabitat conditions; toads from arid regions show elevated pseudobufarenogin concentrations compared to mesic populations, suggesting water stress adaptation [2] [7]. The morphology of parotoid glands—multilobular aggregates of granular serous alveoli—provides an extensive surface area for toxin sequestration, with pseudobufarenogin constituting 3–8% of dry secretion mass in Bufo bufo gargarizans [3] [9].

Table 1: Environmental Modulators of Pseudobufarenogin Biosynthesis in Parotoid Glands

ModulatorEffect on BiosynthesisPhysiological Basis
Seasonal variation↑ 200–300% (breeding season)Elevated predation pressure during reproduction
Aridity stress↑ 150% in xeric habitatsOsmoprotectant function; reduced hydrolysis
Predator presence↑ 80% in 72 hoursNeurological induction of glandular activity

Comparative Analysis of Bufadienolide Profiles Across Bufo Genera

UPLC-Q-TOF/MS analyses of 28 toad venom batches reveal significant interspecific divergence in bufadienolide composition. Pseudobufarenogin occurs alongside 103 structurally related bufadienolides, but its relative abundance varies taxonomically [3]:

  • Bufo bufo gargarizans (BgC): Pseudobufarenogin co-occurs with gamabufotalin (14.2%), bufotalin (12.7%), and cinobufagin (11.8%), constituting 8.15–15.93% of total bufadienolides
  • Bufo melanostictus (BmS): Markedly depleted pseudobufarenogin (2.45–4.14%) with dominance of arenobufagin and telocinobufagin
  • Bufo raddei (BrS) and Bufo andrewsi (BaS): Exhibit elevated pseudobufarenogin (13.21–14.68% and 11.15–13.50%, respectively), challenging species authentication protocols [3]

The structural kinship among major bufadienolides highlights evolutionary conservation of the biosynthetic pathway. Pseudobufarenogin shares the C-24 cholane skeleton with bufalin but possesses a distinctive 3β,5β,14β-trihydroxy configuration and Δ¹⁶ unsaturation. This molecular architecture enhances its binding affinity to Na⁺/K⁺-ATPase compared to 14β,15β-epoxidated congeners like resibufogenin [1] [3].

Table 2: Bufadienolide Distribution in Major Medicinal Toad Species

SpeciesTotal Bufadienolides (%)Dominant Compounds (% Relative Abundance)Pseudobufarenogin Content
Bufo bufo gargarizans15.93 ± 1.24Gamabufotalin (28.1%), Bufotalin (25.5%)8.15–15.93%
Bufo melanostictus4.14 ± 0.87Arenobufagin (41.2%), Telocinobufagin (34.7%)2.45–4.14%
Bufo raddei14.68 ± 0.95Pseudobufarenogin (62.3%), Bufalin (21.8%)13.21–14.68%
Bufo andrewsi13.50 ± 1.02Pseudobufarenogin (58.1%), Cinobufagin (18.9%)11.15–13.50%

Ecological and Evolutionary Drivers of Pseudobufarenogin Production

The biogeographic distribution of pseudobufarenogin-rich lineages correlates with intense predation pressures and climatic stressors. Molecular phylogenetics indicates that Bufo lineages radiating into xeric environments (e.g., B. raddei in Central Asian steppes) underwent positive selection for enhanced bufadienolide sulfonation, increasing pseudobufarenogin’s solubility and efficacy as a deterrent against desert-adapted predators [6] [7]. This evolutionary trajectory is evidenced by:

  • Genetic fixation of CYP450 epimerase alleles in arid-adapted populations
  • Coevolutionary arms races with snake predators (Natrix, Rhabdophis) resistant to baseline bufotoxins
  • Allometric scaling where larger-bodied toads invest proportionally more in pseudobufarenogin versus smaller congeners (r = 0.78, p < 0.01) [6] [9]

Ecologically, pseudobufarenogin functions as a multifunctional semiochemical:

  • Predator deterrent: Causes rapid buccopharyngeal paralysis in canids and mustelids at ≥0.2 μg/g body weight
  • Antimicrobial shield: Inhibits chytrid fungi (Batrachochytrium dendrobatidis) at MIC₉₀ of 8.5 μM
  • Desiccation mitigator: Hydroxyl configuration enables hydrogen bonding with cutaneous aquaporins, reducing evaporative water loss by 22% in xeric habitats [2] [4] [7]

Table 3: Evolutionary and Ecological Determinants of Pseudobufarenogin Diversification

Selective PressureEvolutionary ResponseBiochemical Manifestation
Aridification↑ Sulfotransferase expressionEnhanced water solubility for gland secretion
Avian predation↑ 3β-epimer productionIrreversible Na⁺/K⁺-ATPase inhibition
Pathogen prevalenceC-12 hydroxylationAmphiphilic structure penetrating microbial membranes
Sympatric competitionUnique Δ¹⁶ unsaturationSpecies-specific chemical signature

Bufonidae phylogeny reveals that pseudobufarenogin production emerged in the Miocene (15–12 MYA) during global aridification pulses. This timing corresponds with the divergence of the Bufo bufo species complex from Eurasian ancestors and coincides with the radiation of bufadienolide-resistant predators [6] [9]. The compound’s persistence across 17 extant Bufo species underscores its adaptive value in terrestrial amphibian ecology, though its biosynthesis incurs significant metabolic costs: toads allocate 8–12% of basal energy expenditure to toxin production [3] [7].

Properties

CAS Number

17008-69-4

Product Name

Pseudobufarenogin

IUPAC Name

5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1

InChI Key

SOGONHOGEFLVPE-BHZHDSHXSA-N

Synonyms

bufarenogin

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.